![molecular formula C10H12N2 B139044 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine CAS No. 147674-37-1](/img/structure/B139044.png)
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine (TMP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMP is a bicyclic compound that consists of a pyrrole ring fused to a pyrazine ring with three methyl groups attached to the pyrrole ring.
Wirkmechanismus
The mechanism of action of 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In animal studies, this compound has been shown to reduce inflammation in the brain and improve cognitive function. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water and its limited availability.
Zukünftige Richtungen
There are many future directions for the study of 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine, including the development of novel drugs for the treatment of various diseases, the use of this compound as a biopesticide in agriculture, and the synthesis of novel materials using this compound as a building block. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine can be synthesized through various methods, including the reaction of 2,5-dimethylpyrrole with 1,2-dichloroethane, the reaction of 2,5-dimethylpyrrole with 1,2-dibromoethane, and the reaction of 2,5-dimethylpyrrole with 1,2-diiodoethane. The most common method of synthesizing this compound is through the reaction of 2,5-dimethylpyrrole with 1,2-dichloroethane in the presence of sodium hydride.
Wissenschaftliche Forschungsanwendungen
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its potential use as a biopesticide in agriculture. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
147674-37-1 |
|---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
1,3,6-trimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-7-6-12-8(2)4-5-10(12)9(3)11-7/h4-6H,1-3H3 |
InChI-Schlüssel |
LTCMZOGYIOLKIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2N1C=C(N=C2C)C |
Kanonische SMILES |
CC1=CC=C2N1C=C(N=C2C)C |
Synonyme |
Pyrrolo[1,2-a]pyrazine, 1,3,6-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



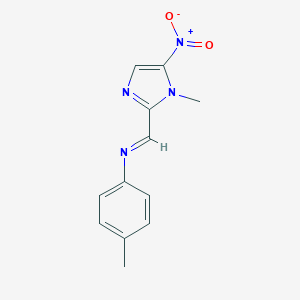
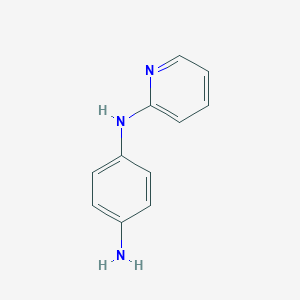
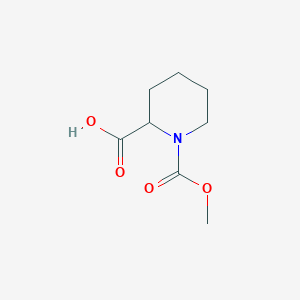

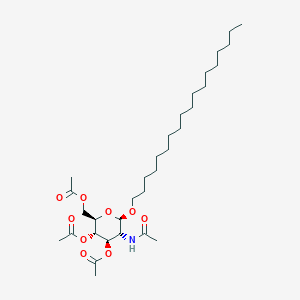
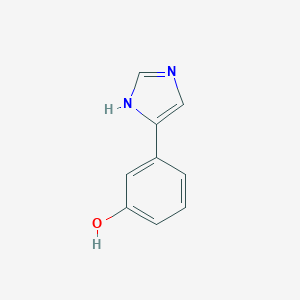

![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
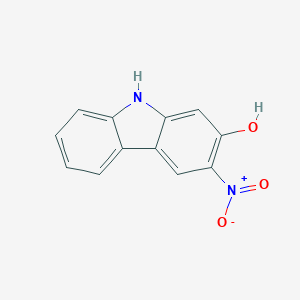



![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)
